2-Chloro-3,5-dimethylbenzoic acid
Overview
Description
“2-Chloro-3,5-dimethylbenzoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It is a derivative of benzoic acid, where two of the hydrogen atoms on the benzene ring are replaced by methyl groups (CH3), and one of the hydrogen atoms is replaced by a chlorine atom (Cl) .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with two methyl groups (CH3) attached at the 3rd and 5th positions, a chlorine atom (Cl) attached at the 2nd position, and a carboxylic acid group (-COOH) attached at the 1st position .
Scientific Research Applications
Synthesis and Structural Characterization
2-Chloro-3,5-dimethylbenzoic acid is primarily used in the synthesis of various chemical compounds. For example, it has been utilized in the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline through a series of reactions including condensation, cyclization, and oxidation (Lin, 2013). Additionally, its derivatives, such as 3,5-dimethylbenzamide, have been prepared and characterized by IR spectra (Su, 2003).
Antimicrobial and Anticancer Activities
Compounds related to this compound have shown promising antimicrobial and anticancer activities. A study on 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid revealed excellent antimicrobial activity, particularly against medically significant bacteria and fungi. It also displayed anticancer potential in various cell lines, suggesting its potential as an antimicrobial and anticancer drug target (Aravind et al., 2014).
Crystallography and Molecular Structure
The molecular structure of 3,5-dimethylbenzoic acid, closely related to this compound, has been extensively studied. X-ray crystallography has been used to determine its molecular structure, providing insights into the symmetry and bond distances within the molecule, which are crucial for understanding its chemical behavior (Colapietro et al., 1984).
Infrared Spectroscopy Studies
Infrared spectroscopy has been employed to study the complexes of 2-chloro-4-nitrobenzoic acid, providing valuable information about the vibrational bands and molecular interactions. This type of study is essential for understanding the chemical properties and potential applications of these compounds (Awad & Habeeb, 1996).
Safety and Hazards
“2-Chloro-3,5-dimethylbenzoic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation when handling this compound .
Mechanism of Action
Target of Action
Benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that benzoic acid derivatives can interact with their targets via hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Benzoic acid derivatives are often involved in various biochemical pathways due to their ability to interact with different enzymes and receptors .
Pharmacokinetics
Benzoic acid derivatives are generally well-absorbed and can be metabolized by the liver .
Result of Action
Benzoic acid derivatives can influence cellular function by interacting with various enzymes and receptors .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-3,5-dimethylbenzoic acid .
Properties
IUPAC Name |
2-chloro-3,5-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGVTFBEPPAAAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679222 | |
Record name | 2-Chloro-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90649-75-5 | |
Record name | 2-Chloro-3,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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